Cas no 732291-83-7 (4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine)

4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a pyrrole-thiazole hybrid structure. Its molecular architecture, incorporating a benzyl-substituted pyrrole core linked to a 2-aminothiazole moiety, suggests potential utility in medicinal chemistry and material science. The presence of both electron-rich pyrrole and electron-deficient thiazole rings may confer unique electronic properties, making it a candidate for applications in organic electronics or as a pharmacophore in drug discovery. The compound's stability and synthetic versatility further enhance its appeal for research and development. Its structural complexity allows for derivatization, enabling fine-tuning of physicochemical properties for targeted applications.
4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine structure
732291-83-7 structure
Product Name:4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine
CAS No:732291-83-7
MF:C16H17N3S
MW:283.391281843185
MDL:MFCD04633423
CID:3106454
PubChem ID:2416527
Update Time:2025-10-15

4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine
    • CS-0284510
    • AKOS000117712
    • SR-01000048882-1
    • 732291-83-7
    • SR-01000048882
    • EN300-35294
    • CHEMBL1602485
    • HMS2667C05
    • 4-(1-Benzyl-2,5-dimethyl-1h-pyrrol-3-yl)thiazol-2-amine
    • Z48847523
    • SMR000363662
    • MLS001033159
    • MDL: MFCD04633423
    • Inchi: 1S/C16H17N3S/c1-11-8-14(15-10-20-16(17)18-15)12(2)19(11)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H2,17,18)
    • InChI Key: QOBHSCNDKUQIAL-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)C1C=C(C)N(CC2C=CC=CC=2)C=1C

Computed Properties

  • Exact Mass: 283.11431873Da
  • Monoisotopic Mass: 283.11431873Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 72.1Ų

4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine Pricemore >>

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Additional information on 4-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine

4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine: A Comprehensive Overview

4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine (CAS No. 732291-83-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The molecular structure of 4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is composed of a thiazole ring and a substituted pyrrole moiety. The presence of these heterocyclic rings imparts specific chemical and biological properties to the molecule. The benzyl group attached to the pyrrole ring further enhances the compound's stability and solubility in various solvents. These structural characteristics make it an attractive candidate for drug development and other biomedical applications.

The synthesis of 4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine has been reported in several scientific publications. One common method involves the condensation of 3-benzyl-2,5-dimethylpyrrole with 2-aminothiazole in the presence of a suitable catalyst. This reaction typically proceeds via a multistep process that includes the formation of an intermediate imine followed by cyclization to form the final product. The yield and purity of the synthesized compound can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst type.

In terms of biological activities, 4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine has shown promising results in various preclinical studies. Recent research has focused on its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Studies have demonstrated that this compound can induce apoptosis in several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the modulation of key signaling pathways such as p53 and Bcl-2.

Beyond its anticancer properties, 4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that it may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine are another important aspect to consider for its potential use as a therapeutic agent. Preclinical studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Results indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for ensuring that the compound can effectively reach its target tissues and exert its intended biological effects.

In addition to its therapeutic applications, 4-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-1,3-thiazol-2-am ine has also been studied for its potential use as a research tool in chemical biology. Its unique structure allows it to serve as a scaffold for the development of novel probes and inhibitors targeting specific biological pathways. For example, derivatives of this compound have been used to investigate the role of certain enzymes in cellular processes such as signal transduction and gene expression.

The safety profile of 4-(1-Benzyl - 2 , 5 - dim eth yl - 1 H - pyrro l - 3 - yl ) - 1 , 3 - thia z ol - 2 - amine is an essential consideration for its further development as a therapeutic agent. Preclinical toxicology studies have generally shown that it is well-tolerated at therapeutic doses with minimal adverse effects observed in animal models. However, more extensive safety evaluations are necessary to ensure its long-term safety in humans.

In conclusion, 4-(1-Benzyl - 2 , 5 - dim eth yl - 1 H - pyrro l - 3 - yl ) - 1 , 3 - thia z ol - 2 - amine (CAS No. 732291 - 83 - 7) is a multifaceted compound with significant potential in various biomedical applications. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the fields of medicinal chemistry and pharmaceutical science.

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